![molecular formula C17H16N2O B2708087 4-((Benzylamino)methyl)quinolin-2-ol CAS No. 333984-69-3](/img/structure/B2708087.png)
4-((Benzylamino)methyl)quinolin-2-ol
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Overview
Description
“4-((Benzylamino)methyl)quinolin-2-ol” is a chemical compound with the molecular formula C17H16N2O. It is a derivative of quinoline, a heterocyclic aromatic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “4-((Benzylamino)methyl)quinolin-2-ol” consists of a quinoline ring attached to a benzylamino methyl group. Quinoline itself has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its derivatives have been functionalized for biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold . The synthesis of 2-methylquinoline, for example, has been reported using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .
Scientific Research Applications
Drug Research and Development
4-Hydroxy-2-quinolones, the parent compounds of “4-((Benzylamino)methyl)quinolin-2-ol”, are valuable in drug research and development . They have been the subject of many recent publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .
Synthesis of Heterocycles
This class of compounds has applications in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles often show unique biological activities .
Industrial Chemistry
Quinoline, a core structure in “4-((Benzylamino)methyl)quinolin-2-ol”, has versatile applications in the fields of industrial and synthetic organic chemistry .
Medicinal Chemistry
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis of Biologically Active Compounds
Quinoline and its analogs have been synthesized for their biological and pharmaceutical activities . A wide range of synthesis protocols have been reported for the construction of this scaffold .
Future Directions
properties
IUPAC Name |
4-[(benzylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17-10-14(15-8-4-5-9-16(15)19-17)12-18-11-13-6-2-1-3-7-13/h1-10,18H,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXTXTYDUFKJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzylamino)methyl)quinolin-2-ol |
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